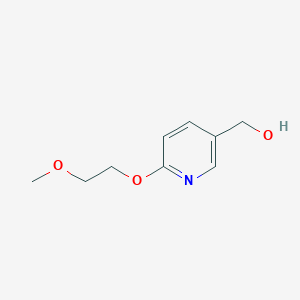

(6-(2-Methoxyethoxy)pyridin-3-yl)methanol

Description

Significance of Functionalized Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry and materials science. rsc.orgresearchgate.net Its derivatives are integral to a wide array of clinically approved drugs, showcasing the versatility of this structural motif. rsc.org The presence of the nitrogen atom in the aromatic ring imparts unique physicochemical properties, such as increased water solubility and the ability to form hydrogen bonds, which are highly desirable in pharmaceutical compounds. nih.gov

Functionalized pyridine scaffolds are recognized for their profound impact on pharmacological activity, leading to the discovery of numerous therapeutic agents with a broad spectrum of action. nih.gov These compounds are employed as antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic agents, among others. nih.gov The adaptability of the pyridine core allows chemists to fine-tune the steric and electronic properties of molecules, enabling the targeted design of new drug candidates. nih.govnih.gov The consistent incorporation of this "privileged scaffold" into FDA-approved drugs underscores its importance and signals a continuing trend of developing novel pyridine-based therapeutics. rsc.org

Overview of Versatile Pyridine Building Blocks in Synthesis

In modern organic synthesis, pyridine derivatives serve as versatile building blocks for constructing complex molecular architectures. nih.gov Their utility stems from the pyridine ring's reactivity, which, while aromatic, can be selectively functionalized through various chemical transformations. nih.gov The nitrogen atom influences the ring's electronic distribution, making it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution typically occurs at the C-3 position under more rigorous conditions. nih.gov

Chemists have developed numerous innovative methods for synthesizing substituted and fused pyridine rings. nih.gov Techniques such as transition-metal-catalyzed cross-coupling reactions, cycloadditions, and C-H functionalization allow for the precise installation of a wide range of functional groups onto the pyridine core. researchgate.netorganic-chemistry.orgacs.org These synthetic strategies provide access to libraries of diverse pyridine-based compounds, which are crucial for high-throughput screening in drug discovery programs. nih.gov The modular nature of these building blocks facilitates the systematic exploration of chemical space to identify molecules with optimal biological activity and properties. nih.gov

Research Trajectories and Academic Significance of (6-(2-Methoxyethoxy)pyridin-3-yl)methanol Studies

This compound is a specialized pyridine derivative that serves as a key intermediate in the synthesis of more complex molecules, particularly within the context of medicinal chemistry research. Its structure combines a pyridine core, a methoxyethoxy side chain, and a methanol (B129727) group, offering multiple points for further chemical modification.

The primary academic and industrial interest in this compound lies in its role as a structural component for creating novel therapeutic agents. For instance, it has been utilized as a precursor in the synthesis of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a protein implicated in pain sensation and skin disorders. nih.gov The development of selective TRPV3 antagonists is an active area of research, and building blocks like this compound are instrumental in these efforts. nih.gov

The compound's structure is strategically designed: the ether linkage provides flexibility and can influence pharmacokinetic properties, while the hydroxymethyl group is a versatile handle for subsequent reactions, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution. Research involving this and structurally related pyridinylmethanol derivatives aims to systematically optimize pharmacological and ADME (absorption, distribution, metabolism, and excretion) properties to develop potent and selective drug candidates. nih.gov

Chemical Compound Data

Below are tables detailing the properties and identifiers for the primary compound discussed and its core parent structures.

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| This compound | C9H13NO3 | 183.20 | - |

| (6-Methylpyridin-3-yl)methanol | C7H9NO | 123.15 | Solid |

| 3-Pyridinemethanol | C6H7NO | 109.13 | Liquid |

Data sourced from public chemical databases.

Table 2: Chemical Identifiers

| Compound Name | CAS Number | PubChem CID |

| This compound | 190356-91-1 | - |

| (6-Methylpyridin-3-yl)methanol | 34107-46-5 | 11228788 |

| 3-Pyridinemethanol | 100-55-0 | 7510 |

Identifiers sourced from public chemical databases. nih.govepa.govchemicalbook.comepa.gov

Structure

3D Structure

Properties

IUPAC Name |

[6-(2-methoxyethoxy)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-12-4-5-13-9-3-2-8(7-11)6-10-9/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTTXNOUYATGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567772 | |

| Record name | [6-(2-Methoxyethoxy)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405103-53-9 | |

| Record name | [6-(2-Methoxyethoxy)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 2 Methoxyethoxy Pyridin 3 Yl Methanol

Strategic Precursor Synthesis

The synthesis of (6-(2-Methoxyethoxy)pyridin-3-yl)methanol relies heavily on the preparation of key precursors that can be broadly categorized into halogenated pyridines and those bearing a protected hydroxymethyl group.

Preparation of Halogenated Pyridine (B92270) Intermediates

Halogenated pyridines are versatile intermediates in the synthesis of substituted pyridines. The presence of a halogen, typically chlorine or bromine, at the 2- or 6-position of the pyridine ring facilitates subsequent nucleophilic substitution or cross-coupling reactions. For the synthesis of the target compound, intermediates such as (6-chloropyridin-3-yl)methanol are of significant interest.

One common route to such intermediates is the reduction of the corresponding carboxylic acid. For instance, 6-chloronicotinic acid can be reduced to (6-chloropyridin-3-yl)methanol. This transformation can be achieved using a borane-tetrahydrofuran (B86392) complex. The reaction proceeds by dissolving 6-chloronicotinic acid in an appropriate solvent like tetrahydrofuran (B95107) (THF), followed by the controlled addition of a solution of borane (B79455) in THF. The mixture is typically stirred at room temperature to ensure the complete reduction of the carboxylic acid to the alcohol.

| Starting Material | Reagent | Solvent | Product |

| 6-Chloronicotinic acid | Borane-THF complex | THF | (6-chloropyridin-3-yl)methanol |

Synthesis of Pyridine Precursors Bearing Protected Hydroxymethyl Functionality

In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. The hydroxymethyl group at the 3-position of the pyridine ring can be protected using various protecting groups. The choice of protecting group is crucial and depends on its stability under the reaction conditions of subsequent steps and the ease of its removal.

Common protecting groups for alcohols include ethers, such as benzyl (B1604629) ether or silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) ether. The protection of a hydroxymethylpyridine can be achieved by reacting it with the corresponding halide (e.g., benzyl bromide or TBDMS chloride) in the presence of a base.

| Alcohol | Protecting Reagent | Base | Protected Alcohol |

| (6-halopyridin-3-yl)methanol | Benzyl bromide | Sodium hydride (NaH) | 6-halo-3-(benzyloxymethyl)pyridine |

| (6-halopyridin-3-yl)methanol | TBDMS chloride | Imidazole | 3-((tert-butyldimethylsilyloxy)methyl)-6-halopyridine |

Introduction of the 2-Methoxyethoxy Moiety onto Pyridine Scaffolds

The introduction of the 2-methoxyethoxy group is a critical step in the synthesis of the target molecule. This can be accomplished through a nucleophilic substitution reaction on a suitable pyridine precursor. One of the most effective methods is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comyoutube.comwikipedia.orglibretexts.orgkhanacademy.org In the context of synthesizing this compound, this typically involves the reaction of a 6-hydroxypyridine derivative with a 2-methoxyethyl halide. masterorganicchemistry.comyoutube.comwikipedia.orglibretexts.orgkhanacademy.org

Alternatively, a nucleophilic aromatic substitution (SNA) reaction can be employed, where an alkoxide displaces a halide from an electron-deficient pyridine ring. youtube.comyoutube.compearson.comlibretexts.org The 2- and 4-positions of the pyridine ring are particularly activated for such substitutions. youtube.com

Direct and Convergent Synthetic Routes

Etherification Reactions for 2-Methoxyethoxy Group Introduction

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry. masterorganicchemistry.comyoutube.comwikipedia.orglibretexts.orgkhanacademy.org For the synthesis of this compound, a plausible route involves the deprotonation of (6-hydroxypyridin-3-yl)methanol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking a 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide or chloride) to form the desired ether. masterorganicchemistry.comyoutube.comwikipedia.orglibretexts.orgkhanacademy.org It may be necessary to protect the hydroxymethyl group prior to this step to prevent it from reacting with the base.

A related approach is the nucleophilic aromatic substitution on a 6-halopyridine precursor. youtube.comyoutube.compearson.comlibretexts.org In this case, sodium 2-methoxyethoxide, prepared by reacting 2-methoxyethanol (B45455) with a strong base like sodium hydride, is reacted with (6-chloropyridin-3-yl)methanol. The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the chloride at the 6-position. youtube.com

| Pyridine Precursor | Reagent | Base | Product |

| (6-hydroxypyridin-3-yl)methanol (protected) | 2-methoxyethyl bromide | Sodium hydride (NaH) | This compound (protected) |

| (6-chloropyridin-3-yl)methanol | Sodium 2-methoxyethoxide | - | This compound |

Carbon-Carbon Bond Forming Reactions for Pyridine Ring Functionalization

While less direct for the synthesis of the title compound, carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling are powerful tools for the functionalization of pyridine rings. This reaction involves the palladium-catalyzed cross-coupling of a pyridine-boronic acid or ester with an aryl or vinyl halide.

In a hypothetical convergent synthesis, one could envision the coupling of a pre-functionalized pyridine boronic acid with a suitable partner. For instance, a (6-(2-methoxyethoxy)pyridin-3-yl)boronic acid could be coupled with a formaldehyde (B43269) equivalent or a protected hydroxymethyl halide, although this is a more complex and less common approach for introducing a simple hydroxymethyl group. The Suzuki-Miyaura coupling is more frequently employed to create more complex C-C bonds, such as in the synthesis of biaryl compounds.

| Pyridine Boronic Acid | Coupling Partner | Catalyst | Product |

| (6-alkoxypyridin-3-yl)boronic acid | Aryl Halide | Pd(PPh₃)₄ | 6-alkoxy-3-arylpyridine |

Regioselective Reduction Strategies for Hydroxymethyl Group Formation

The introduction of the hydroxymethyl group onto the pyridine ring is typically achieved through the reduction of a corresponding carbonyl precursor, most commonly an aldehyde or a carboxylic acid ester. The choice of reducing agent and reaction conditions is paramount to ensure high regioselectivity, preventing unwanted reactions at other sites of the molecule.

A primary and highly effective strategy involves the selective reduction of a 6-(2-methoxyethoxy)pyridine-3-carbaldehyde precursor. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this transformation due to its excellent chemoselectivity. masterorganicchemistry.com It readily reduces aldehydes and ketones to their corresponding alcohols while typically not affecting more stable functional groups such as esters, amides, or the ether linkage present in the target molecule. masterorganicchemistry.comharvard.edu The reaction is generally performed in a protic solvent like methanol (B129727) or ethanol (B145695) at mild temperatures, offering high yields of the desired pyridyl methanol. numberanalytics.comambeed.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent. ambeed.com

Table 1: Comparison of Reducing Agents for Aldehyde Reduction

| Reagent | Precursor | Selectivity | Conditions | Typical Solvents |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehyde | High for Aldehydes/Ketones | 0 °C to Room Temp | Methanol, Ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde, Ester, Carboxylic Acid | Low (reduces most carbonyls) | Often requires cooling, anhydrous | THF, Diethyl Ether |

Alternatively, the hydroxymethyl group can be formed from a 6-(2-methoxyethoxy)nicotinate ester precursor via catalytic hydrogenation. This method employs transition metal catalysts, such as ruthenium or rhodium complexes, under a hydrogen atmosphere. organicreactions.orgyoutube.comresearchgate.net While effective for ester reduction, achieving selectivity can be more challenging, as some catalysts under harsh conditions might also affect the pyridine ring or other functional groups. researchgate.net However, modern catalysts, including those based on manganese or iron, have been developed to perform these reductions under milder conditions, improving selectivity. youtube.com

The choice between these pathways often depends on the availability of the starting materials. The synthesis of the aldehyde precursor might itself involve oxidation of a methyl group or formylation of the pyridine ring, whereas the nicotinate (B505614) ester might be accessible through carbonylation or other C-C bond-forming reactions.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally responsible and economically viable manufacturing processes. This involves a holistic approach, from the selection of solvents and reagents to the optimization of reaction efficiency to minimize waste.

Exploration of Environmentally Benign Solvents

The selection of solvents is a cornerstone of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. For the synthesis of pyridine derivatives, a shift away from hazardous chlorinated solvents or volatile organic compounds (VOCs) is a key objective.

In the context of the regioselective reduction step, alcohols like ethanol and methanol are not only effective solvents for reagents like NaBH₄ but are also considered greener alternatives to many aprotic solvents. numberanalytics.comresearchgate.net Ethanol, in particular, can often be derived from renewable bio-based sources. nih.gov Water is another highly desirable green solvent, and some reductions and catalytic processes are being developed to be performed in aqueous media. researchgate.net

For extraction and purification steps, traditional solvents like benzene (B151609) are being replaced by more environmentally friendly options. Alkyl acetates , such as ethyl acetate, are recognized as eco-friendly solvents for the liquid-liquid extraction and recovery of pyridine derivatives from reaction mixtures. google.com

Furthermore, innovative techniques such as microwave-assisted synthesis can significantly reduce reaction times and, in many cases, allow for the use of greener solvents like ethanol, contributing to a more sustainable process. nih.govacs.org

Atom Economy and Waste Minimization in Process Optimization

Atom economy, a concept developed by Barry Trost, is a fundamental metric of green chemistry that assesses the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the final desired product. researchgate.netacs.org Reactions with high atom economy, such as additions and rearrangements, are preferred as they generate minimal waste.

The final step in the synthesis of this compound, the reduction of the corresponding aldehyde with NaBH₄, is an example of a high atom economy reaction. It is an addition reaction where all atoms of the aldehyde precursor and the hydrogen from the reducing agent are incorporated into the product and a borate (B1201080) byproduct.

Table 2: Theoretical Atom Economy for the Reduction of 6-(2-Methoxyethoxy)pyridine-3-carbaldehyde

| Reactants | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) | % Atom Economy |

|---|

To further minimize waste, process optimization focuses on maximizing reaction yield and selectivity, which reduces the formation of impurities and simplifies purification. The use of catalytic processes over stoichiometric reagents is a key strategy for waste reduction and improving atom efficiency over a multi-step synthesis. nih.gov

Development of Catalytic Approaches for Sustainable Synthesis

The use of catalysts is a central tenet of green chemistry, as they can enable reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, often reducing energy consumption and waste generation. nih.gov

In the synthesis of pyridyl methanols, while the final reduction step often uses a stoichiometric reagent like NaBH₄ for its selectivity, the preceding steps to construct the substituted pyridine precursor can greatly benefit from catalytic methods. For instance, instead of classical, multi-step syntheses, modern cross-coupling and C-H functionalization reactions offer more direct and atom-economical routes to functionalized pyridines. researchgate.net

Elucidation of Reaction Mechanisms and Investigation of Reactivity Profiles

Mechanistic Pathways of Key Bond-Forming Reactions

The synthesis and subsequent reactions involving (6-(2-Methoxyethoxy)pyridin-3-yl)methanol are governed by the electronic properties of the substituted pyridine (B92270) ring and the reactivity of its functional groups. The 2-methoxyethoxy group at the C6 position acts as an electron-donating group, influencing the regioselectivity of various transformations.

Detailed Analysis of Nucleophilic Substitution on Pyridine Ring Systems

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental process for introducing substituents. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. stackexchange.com When a nucleophile attacks the ring, a negatively charged intermediate, known as a Meisenheimer complex, is formed. The stability of this intermediate is crucial for the reaction to proceed. nih.gov Attack at the C2 and C4 positions allows the negative charge in the resonance structures to be placed on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

In the context of synthesizing precursors to this compound, a key reaction is the substitution of a leaving group (e.g., a halide) at the C6 position by the 2-methoxyethanol (B45455) nucleophile. For this to occur efficiently on a pyridine ring that isn't further activated by strong electron-withdrawing groups, the reaction often requires specific conditions. libretexts.org However, the presence of an existing substituent can influence the feasibility and outcome. For instance, the amination of 2- and 4-methoxypyridines, a related SNAr reaction, has been shown to proceed smoothly without additional electron-withdrawing groups using specialized catalytic systems like NaH-LiI. ntu.edu.sg This suggests that the substitution of a halide at the C6 position by 2-methoxyethanol is a viable pathway.

The general mechanism for SNAr is a two-step addition-elimination process:

Nucleophilic Attack: The nucleophile (2-methoxyethoxide) attacks the carbon atom bearing the leaving group (e.g., chlorine or bromine), forming the resonance-stabilized anionic Meisenheimer intermediate.

Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the pyridine ring is restored.

The rate of SNAr reactions is dependent on the nature of the leaving group, the nucleophile, and any other substituents on the ring. libretexts.org

Understanding the Catalytic Cycles in Cross-Coupling Reactions (e.g., Palladium-catalyzed processes)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are instrumental in the synthesis of complex substituted pyridines. acs.orgmdpi.com While this compound itself is not typically a direct partner in cross-coupling, its synthesis often relies on the coupling of a suitably functionalized pyridine core. For example, a common strategy involves the Suzuki coupling of a 3-halopyridine derivative (bearing the 6-(2-methoxyethoxy) substituent) with a boronic acid or ester that contains the hydroxymethyl precursor, or vice-versa.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: libretexts.orgwikipedia.orgchemrxiv.org

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., a 3-bromopyridine (B30812) derivative), inserting into the carbon-halogen bond. This oxidizes the palladium to a Pd(II) species and is often the rate-determining step. libretexts.orgwikipedia.org The reactivity of the halide follows the order I > Br > Cl. libretexts.org

Transmetalation: The organoborane compound, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. This step forms a new diorganopalladium(II) intermediate. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the product. The palladium catalyst is reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle. libretexts.orgwikipedia.org

The choice of ligand on the palladium catalyst is critical for the efficiency of the reaction, especially with electron-rich or sterically hindered substrates like substituted pyridines. nih.gov Ligands such as bulky, electron-rich phosphines can enhance the rates of both oxidative addition and reductive elimination. libretexts.org

| Step | Description | Key Intermediates |

| Oxidative Addition | Pd(0) inserts into the Ar-X bond. | Pd(II) complex |

| Transmetalation | Organic group is transferred from boron to palladium. | Diorganopalladium(II) complex |

| Reductive Elimination | New C-C bond is formed, regenerating Pd(0). | Product and Pd(0) catalyst |

This interactive table summarizes the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Stereochemical and Regiochemical Control in Functional Group Transformations

Regiochemistry: The regioselectivity of further functionalization on the this compound ring is dictated by the directing effects of the existing substituents. The 2-methoxyethoxy group at C6 is an ortho, para-directing activator for electrophilic substitution, while the hydroxymethyl group at C3 is a meta-directing deactivator. However, direct electrophilic substitution on the pyridine ring is often difficult due to the ring's electron-deficient nature.

More common transformations involve metalation. Directed ortho-metalation (DoM) is a powerful strategy where a substituent directs deprotonation to an adjacent position. The methoxy (B1213986) group in 2-methoxypyridine (B126380) is known to direct lithiation to the C3 position. ntu.edu.sg In the case of this compound, the C5 position is the most likely site for deprotonation/metalation, being activated by the adjacent C6-alkoxy group and not sterically hindered. Subsequent reaction with an electrophile would lead to a 2,3,5-trisubstituted pyridine. The regioselectivity of nucleophilic additions or substitutions is also highly controlled; for instance, activating the pyridine with a Lewis acid can facilitate regioselective addition of nucleophiles. acs.org

Stereochemistry: The parent molecule, this compound, is achiral. Stereochemical considerations arise when the hydroxymethyl group participates in reactions that create a new chiral center. For example, asymmetric reduction of a corresponding aldehyde to form the alcohol, or enzymatic resolution of the racemic alcohol, could yield enantiomerically enriched products. Subsequent reactions of the alcohol, such as conversion to a leaving group followed by SN2 substitution, would proceed with inversion of configuration if the carbon were a stereocenter. However, since the carbon is primary, these direct SN2 reactions are less common than activation followed by substitution. Dearomatization reactions of the pyridine ring can also introduce multiple stereocenters with varying degrees of control depending on the catalyst and reagents used. mdpi.com

Reactivity of the Hydroxymethyl Functionality

The hydroxymethyl group (-CH₂OH) at the C3 position is a versatile functional handle for a wide range of transformations.

Studies on Selective Oxidation Reactions

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions determines the outcome.

Oxidation to Aldehyde: Selective oxidation to the aldehyde requires mild reagents to prevent overoxidation to the carboxylic acid. organic-chemistry.org Reagents commonly employed for this transformation on benzylic and heterocyclic alcohols include:

Manganese Dioxide (MnO₂): A classic and highly effective reagent for oxidizing allylic and benzylic alcohols, including pyridylmethanols. It is a heterogeneous reagent, and reactions are typically performed in solvents like dichloromethane (B109758) or chloroform.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides clean and high-yielding oxidation of primary alcohols to aldehydes under mild, neutral conditions. google.com

Swern Oxidation and Variants: These methods use dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile (e.g., oxalyl chloride or trifluoroacetic anhydride) followed by a hindered base (e.g., triethylamine). These are highly reliable for sensitive substrates.

TEMPO-based systems: Catalytic systems using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with a stoichiometric co-oxidant (like N-chlorosuccinimide or bleach) are highly selective for primary alcohols and can be performed under mild conditions. nih.gov

| Oxidizing Agent | Typical Conditions | Product | Notes |

| MnO₂ | CH₂Cl₂, room temp. | Aldehyde | Heterogeneous, requires excess reagent. |

| Dess-Martin Periodinane | CH₂Cl₂, room temp. | Aldehyde | Mild, but reagent is expensive and sensitive. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Aldehyde | High yields, but requires low temperatures. |

| TEMPO/NaOCl | CH₂Cl₂/H₂O, 0 °C | Aldehyde | Catalytic, selective for 1° alcohols. nih.gov |

This interactive table displays common reagents for the selective oxidation of primary alcohols to aldehydes.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid.

Potassium Permanganate (KMnO₄): A powerful, inexpensive oxidant, typically used under basic or acidic conditions.

Chromium-based reagents (e.g., Jones reagent - CrO₃/H₂SO₄): Highly effective but generate toxic chromium waste.

Ruthenium Tetroxide (RuO₄): A very powerful oxidant, often used in catalytic amounts with a co-oxidant like NaIO₄.

Selective oxidation of aldehydes to carboxylic acids can also be achieved using reagents like sodium chlorite (B76162) (the Pinnick oxidation), which is useful in a two-step alcohol-to-acid conversion. youtube.comresearchgate.net

Transformations Involving Derivatization to Other Functional Groups

The hydroxyl group is an excellent point for derivatization, converting the alcohol into other important functional groups. vanderbilt.edu

Esterification: The alcohol can be readily converted to esters through reaction with acyl chlorides, acid anhydrides, or carboxylic acids under catalysis (e.g., Fischer esterification with acid catalysis, or Steglich esterification with DCC/DMAP).

R-OH + R'-COCl → R-O-CO-R' + HCl

R-OH + R'-COOH (DCC/DMAP) → R-O-CO-R'

Etherification: Formation of ethers can be achieved via the Williamson ether synthesis. The alcohol is first deprotonated with a strong base (like NaH) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

R-OH + NaH → R-O⁻Na⁺

R-O⁻Na⁺ + R'-X → R-O-R' + NaX

Conversion to Halides: The hydroxyl group can be converted into a good leaving group and substituted by halides.

Chlorination: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used.

Bromination: Phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (the Appel reaction) are effective.

These resulting halomethylpyridines are valuable intermediates for further nucleophilic substitution reactions to introduce a wide variety of other functional groups.

| Derivative | Reagent(s) | Reaction Type |

| Ester | Acyl Chloride, Pyridine | Acylation |

| Ether | NaH, then Alkyl Halide | Williamson Ether Synthesis |

| Chloride | Thionyl Chloride (SOCl₂) | Halogenation |

| Bromide | Phosphorus Tribromide (PBr₃) | Halogenation |

| Tosylate | Tosyl Chloride (TsCl), Pyridine | Sulfonylation |

This interactive table summarizes key derivatization reactions of the hydroxymethyl group.

Reactivity of the 2-Methoxyethoxy Ether Linkage

The 2-methoxyethoxy group attached to the pyridine ring in this compound is an ether linkage. Ether linkages are generally characterized by their high chemical stability, rendering them unreactive towards many common reagents. wikipedia.org However, under specific and often rigorous conditions, the cleavage of the carbon-oxygen bond can be induced. wikipedia.orglongdom.org The reactivity of the 2-methoxyethoxy ether in this particular molecule is influenced by the electronic properties of the pyridine ring and the nature of the ether substituent itself.

The cleavage of the ether bond in this compound can be approached through several established mechanisms, primarily categorized as acid-catalyzed, base-mediated, and Lewis acid-mediated pathways.

Acid-Catalyzed Cleavage:

This is the most common method for ether cleavage. longdom.org The reaction is initiated by the protonation of the ether oxygen atom by a strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). libretexts.org The subsequent step depends on the nature of the groups attached to the ether oxygen.

SN2 Mechanism: For ethers with primary or methyl groups, the cleavage typically proceeds via an SN2 pathway. libretexts.orgresearchgate.net In the case of this compound, the ether linkage is between a pyridyl carbon (an aryl carbon) and the primary carbon of the 2-methoxyethoxy group. A nucleophile, typically the conjugate base of the strong acid used (e.g., Br⁻ or I⁻), will attack the less sterically hindered primary carbon of the 2-methoxyethoxy chain, leading to the formation of (6-hydroxypyridin-3-yl)methanol and a halo-substituted ether derivative. libretexts.org It is crucial to note that nucleophilic attack on the sp²-hybridized carbon of the pyridine ring is highly disfavored. libretexts.org Strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for this purpose. wikipedia.org

SN1 Mechanism: An SN1 mechanism becomes relevant if the ether structure can form a stable carbocation. libretexts.orgresearchgate.net While the primary carbocation that would result from the departure of the pyridinol is unstable, the presence of a tertiary, benzylic, or allylic group on the other side of the ether would favor this pathway. libretexts.org This is not directly applicable to the primary 2-methoxyethoxy group in the title compound.

Lewis Acid-Mediated Cleavage:

Lewis acids are highly effective reagents for cleaving ethers, often under milder conditions than strong Brønsted acids. Boron tribromide (BBr₃) is a classic and powerful reagent for this transformation, particularly for aryl ethers. nih.govnih.gov

The mechanism of BBr₃-mediated cleavage involves the initial formation of an adduct between the ether oxygen and the Lewis acidic boron atom. researchgate.netsci-hub.se This coordination weakens the C-O bond. For aryl ethers, a bimolecular mechanism has been proposed where a second ether-BBr₃ adduct acts as the bromide donor, attacking the alkyl group of another adduct. nih.govsci-hub.se This process can proceed catalytically, with one equivalent of BBr₃ capable of cleaving multiple equivalents of an ether. nih.govnih.gov The reaction ultimately yields the corresponding phenol (B47542) (in this case, (6-hydroxypyridin-3-yl)methanol) and a bromo-derivative after aqueous workup. Other Lewis acids like trimethylsilyl (B98337) iodide (TMSI) can also be employed for ether cleavage. researchgate.net

Base-Mediated Cleavage:

Cleavage of ethers by bases is less common and requires very strong basic agents, such as organolithium compounds. wikipedia.org The mechanism typically involves deprotonation at a carbon alpha to the ether oxygen. wikipedia.org This pathway is generally not the preferred method for cleaving aryl alkyl ethers like the one in the title compound due to the high pKa of the relevant protons.

The stability of the 2-methoxyethoxy ether linkage in this compound is a critical factor in its handling, storage, and synthetic applications. The 2-methoxyethoxy group itself is often used as a protecting group in organic synthesis, and its stability profile is well-documented in other molecular contexts.

Acidic Conditions:

The ether is susceptible to cleavage under strong acidic conditions, as detailed in the section above. The rate of hydrolysis is dependent on the pH, with increased lability at lower pH values. beilstein-journals.org In a study on amino acid prodrugs, linkers containing methoxy groups were found to be the least stable in acidic and basic conditions compared to longer alkyl linkers, suggesting the 2-methoxyethoxy group may confer a degree of lability. nih.gov The presence of the pyridine ring, which can be protonated, may also influence the reactivity of the ether linkage.

Basic Conditions:

The ether linkage is generally stable under a wide range of basic conditions. While extremely strong bases can induce cleavage, the compound is expected to be stable in the presence of common inorganic bases like sodium hydroxide (B78521) or potassium carbonate, and organic bases like triethylamine. Studies on related prodrugs have shown stability at neutral pH (pH 7.4) for extended periods. nih.gov

Oxidative and Reductive Conditions:

The ether linkage itself is typically inert to many oxidizing and reducing agents. However, other parts of the molecule, such as the hydroxymethyl group or the pyridine ring, may be susceptible to reaction. For instance, catalytic hydrogenolysis, a reductive process, can cleave certain types of ether bonds, particularly benzylic ethers. thieme-connect.de While aryl alkyl ethers can also be cleaved under specific hydrogenolysis conditions, this often requires high temperatures and specific catalysts. thieme-connect.de The stability towards common oxidizing agents allows for selective transformations elsewhere in the molecule without affecting the ether.

The following table summarizes the expected reactivity of the 2-methoxyethoxy ether linkage under various conditions, based on general principles of ether chemistry.

| Condition Category | Reagent/Condition | Expected Reactivity of Ether Linkage | Probable Products of Cleavage |

| Acidic | Strong acids (HBr, HI) | Cleavage | (6-hydroxypyridin-3-yl)methanol, 2-bromo-1-methoxyethane |

| Lewis acids (BBr₃, TMSI) | Cleavage | (6-hydroxypyridin-3-yl)methanol, derivatized methoxyethane | |

| Mild acidic conditions (e.g., pH 4-6) | Generally stable, slow hydrolysis possible | (6-hydroxypyridin-3-yl)methanol | |

| Basic | Strong bases (e.g., n-BuLi) | Potential for slow cleavage | (6-hydroxypyridin-3-yl)methanol |

| Mild bases (e.g., K₂CO₃, NaOH) | Stable | No reaction | |

| Reductive | Catalytic Hydrogenolysis (e.g., H₂/Pd) | Generally stable, cleavage may occur under harsh conditions | (6-hydroxypyridin-3-yl)methanol |

| Oxidative | Common oxidants (e.g., MnO₂, PCC) | Stable | No reaction (oxidation may occur at the alcohol) |

This interactive table provides a summary of the stability and reactivity profile.

Derivatization Strategies and Applications As a Building Block

Systematic Functionalization of the Pyridine (B92270) Core

The pyridine ring of (6-(2-Methoxyethoxy)pyridin-3-yl)methanol is a key site for derivatization, enabling the introduction of new substituents that can significantly alter the molecule's properties.

The C-6 position of the pyridine ring can be functionalized through various cross-coupling reactions. While direct derivatization of the methoxyethoxy group at this position can be challenging, a common strategy involves starting with a halogenated precursor, such as (6-chloropyridin-3-yl)methanol. This halogenated intermediate can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of aromatic and heteroaromatic substituents.

For instance, the Suzuki-Miyaura reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a boronic acid derivative. This reaction is highly versatile and tolerates a wide variety of functional groups, making it a powerful tool for creating complex biaryl structures. The general mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product.

Similarly, other palladium-catalyzed reactions like Heck, Sonogashira, and Buchwald-Hartwig aminations and alkoxylations can be employed on a suitable precursor to introduce diverse functionalities at the C-6 position. These reactions expand the scope of accessible derivatives to include those with alkenyl, alkynyl, amino, and alkoxy substituents.

A related compound, [6-(2-methoxy-2-oxoethoxy)pyridin-3-yl]boronic acid, highlights the utility of this scaffold in cross-coupling reactions, suggesting that the parent alcohol is a key precursor.

Table 1: Examples of C-6 Functionalization Reactions on Pyridine Scaffolds

| Reaction Type | Reagents and Conditions | Resulting Substituent |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | Aromatic or heteroaromatic group |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl group |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group |

| Buchwald-Hartwig Alkoxylation | Alcohol, Pd catalyst, base | Alkoxy group |

The hydroxymethyl group at the C-3 position of the pyridine ring is another key site for chemical modification. This primary alcohol can undergo a variety of transformations to introduce new functional groups.

Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or a carboxylic acid. This transformation opens up a vast array of subsequent reactions, such as reductive amination, Wittig reactions, and esterifications.

Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, while etherification can be performed using various alkylating agents under basic conditions. These reactions are useful for modifying the polarity and steric bulk of this part of the molecule.

Conversion to Halides: The hydroxymethyl group can be converted to a halomethyl group (e.g., chloromethyl or bromomethyl) using reagents like thionyl chloride or phosphorus tribromide. These halides are excellent electrophiles for subsequent nucleophilic substitution reactions.

Conversion to Amines: The alcohol can be converted to an amine through a two-step process involving conversion to a leaving group (e.g., tosylate) followed by nucleophilic substitution with an amine or by direct reductive amination of the corresponding aldehyde. The resulting aminomethyl pyridine derivatives are valuable intermediates in their own right. A related compound, [6-(2-methoxyethoxy)pyridin-3-yl]methanamine, is a known derivative.

Table 2: Common Transformations of the Hydroxymethyl Group

| Reaction Type | Reagents | Resulting Functional Group |

| Oxidation | PCC, DMP, etc. | Aldehyde |

| Oxidation | KMnO4, Jones reagent, etc. | Carboxylic Acid |

| Esterification | Carboxylic acid, acid catalyst | Ester |

| Etherification | Alkyl halide, base | Ether |

| Halogenation | SOCl2, PBr3 | Halomethyl |

| Amination | 1. TsCl, pyridine; 2. Amine | Amine |

The 2-methoxyethoxy side chain at the C-6 position offers further opportunities for structural modification, although this is generally less common than derivatization at the other two sites. Cleavage of the ether linkage can provide a hydroxyl group, which can then be further functionalized. For example, treatment with a strong acid or other ether-cleaving reagents can yield the corresponding 6-hydroxypyridine derivative. This new hydroxyl group can then be alkylated or acylated to introduce a variety of different side chains, allowing for fine-tuning of the molecule's properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H NMR for Proton Environment Elucidation

High-resolution proton (¹H) NMR spectroscopy identifies the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton signal indicates its degree of shielding, while the multiplicity (splitting pattern) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal. For (6-(2-Methoxyethoxy)pyridin-3-yl)methanol, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the protons of the methoxyethoxy side chain.

Aromatic Region: The pyridine ring protons are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. The substitution pattern will dictate their specific shifts and coupling constants (J-values).

Hydroxymethyl Group: The methylene protons (-CH₂OH) would likely present as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of δ 4.5-4.8 ppm. The hydroxyl proton (-OH) itself would appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

Methoxyethoxy Side Chain: The four protons of the ethoxy group (-OCH₂CH₂O-) are expected to appear as two distinct triplets, while the methoxy (B1213986) group (-OCH₃) will be a sharp singlet in the upfield region (around δ 3.4 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive. Actual experimental values may vary based on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-2/H-4/H-5 | ~7.0 - 8.5 | m (multiplet) | 3H |

| -CH₂OH | ~4.6 | s (singlet) | 2H |

| -OCH₂CH₂OCH₃ | ~4.4 | t (triplet) | 2H |

| -OCH₂CH₂OCH₃ | ~3.8 | t (triplet) | 2H |

| -OCH₃ | ~3.4 | s (singlet) | 3H |

¹³C NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment.

Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 110-165 ppm). The carbon atom attached to the oxygen (C-6) will be significantly downfield due to the deshielding effect of the oxygen atom.

Methanol (B129727) Carbon: The carbon of the hydroxymethyl group (-CH₂OH) is expected around δ 60-65 ppm.

Side Chain Carbons: The carbons of the methoxyethoxy group will appear in the aliphatic region, with the carbon attached to the methoxy group being the most upfield (around δ 59 ppm) and the others appearing between δ 65-75 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive. Actual experimental values may vary based on solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C-2, C-3, C-4, C-5, C-6 | ~110 - 165 |

| -CH₂OH | ~63 |

| -OCH₂CH₂OCH₃ | ~68 - 72 |

| -OCH₃ | ~59 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). It would be used to confirm the connectivity within the ethoxy part of the side chain and to establish the relationships between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for definitive assignment of the carbon spectrum based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connectivity between different functional groups. For instance, it would show correlations from the methylene protons of the side chain to the C-6 of the pyridine ring, confirming the attachment point of the ether linkage. It would also connect the methylene protons of the hydroxymethyl group to the C-3 of the pyridine ring.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million. This precision allows for the determination of the elemental formula of the parent ion, providing strong evidence for the compound's identity. For this compound (C₉H₁₃NO₃), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. The fragmentation of related alkoxy-substituted aromatic compounds often involves cleavage of the ether linkages. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Mixture Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is ideal for assessing the purity of a sample and for analyzing the composition of reaction mixtures during synthesis. nih.gov The sample is first vaporized and separated into its components based on their boiling points and interactions with the GC column. Each separated component then enters the mass spectrometer, where it is ionized and detected. This provides a retention time and a mass spectrum for each component, allowing for identification and quantification. In the context of this compound, GC-MS would be used to ensure the final product is free from starting materials, solvents, and by-products, thereby establishing its purity.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying the functional groups present in a molecule. These techniques probe the vibrational energy levels of molecules, which are highly specific to the types of chemical bonds and their environment.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational modes of its functional groups.

For this compound, the FT-IR spectrum is expected to exhibit characteristic bands for the pyridine ring, the ether linkages, the hydroxyl group, and the aliphatic C-H bonds.

O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group in the methanol moiety. The broadness of this peak is indicative of hydrogen bonding, either intermolecularly or intramolecularly.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the methoxy and ethoxy groups will likely be observed in the 2850-3000 cm⁻¹ region. researchgate.net

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring typically occur in the 1400-1600 cm⁻¹ range. nist.gov

C-O Stretching: Strong absorption bands corresponding to the C-O stretching vibrations of the ether linkages and the primary alcohol are expected in the 1000-1300 cm⁻¹ region. Specifically, the aryl-alkyl ether and the alkyl-alkyl ether C-O stretches will have characteristic frequencies in this range.

Pyridine Ring Bending: In-plane and out-of-plane bending vibrations of the pyridine ring will give rise to a series of bands in the fingerprint region (below 1000 cm⁻¹).

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Pyridine Ring | Aromatic C-H Stretch | 3000-3100 |

| Methoxy/Ethoxy | Aliphatic C-H Stretch | 2850-3000 |

| Pyridine Ring | C=N, C=C Stretch | 1400-1600 |

| Ether/Alcohol | C-O Stretch | 1000-1300 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the molecular backbone and substituent groups.

The Raman spectrum of this compound would be characterized by the following key features:

Pyridine Ring Vibrations: The symmetric "ring breathing" mode of the pyridine ring is expected to produce a strong and sharp band, typically around 990-1030 cm⁻¹. aps.orgresearchgate.net Other ring stretching and deformation modes will also be present.

C-H Vibrations: While C-H stretching vibrations are also observed in Raman spectra, they are generally weaker than in FT-IR.

C-O and C-C Vibrations: The stretching vibrations of the C-O and C-C bonds in the methoxyethoxy side chain will contribute to the spectrum in the 800-1200 cm⁻¹ region.

Skeletal Deformations: The low-frequency region of the Raman spectrum (below 800 cm⁻¹) will contain bands corresponding to the skeletal deformations of the entire molecule.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis, allowing for a high degree of confidence in the structural assignment of this compound.

Table 3: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Pyridine Ring | Ring Breathing (Symmetric Stretch) | 990-1030 |

| Pyridine Ring | Other Ring Stretches | 1400-1600 |

| Methoxy/Ethoxy | C-O, C-C Stretches | 800-1200 |

| Full Molecule | Skeletal Deformations | < 800 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

As of the latest literature review, a single-crystal X-ray structure of this compound has not been reported. However, should a suitable crystal be grown, this technique would provide definitive proof of the molecular structure in the solid state. Key information that would be obtained includes:

Confirmation of Connectivity: Unambiguous confirmation of the atomic connectivity.

Molecular Conformation: The preferred conformation of the flexible methoxyethoxy side chain and the orientation of the hydroxymethyl group relative to the pyridine ring.

Intermolecular Interactions: Detailed insights into the hydrogen bonding network and other non-covalent interactions that govern the crystal packing.

The crystal structure of related pyridine derivatives often reveals common packing motifs and hydrogen bonding patterns that could be anticipated for this compound. biosynth.com

Computational and Theoretical Chemistry Investigations

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. While direct MD simulation studies on (6-(2-Methoxyethoxy)pyridin-3-yl)methanol are not extensively available in the public domain, the principles of this technique can be applied to understand its conformational landscape and flexibility. Such simulations would model the behavior of the molecule over time, providing a detailed picture of its dynamic nature.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Condition |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | Explicit (e.g., TIP3P water) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Ensemble | NPT (Isothermal-isobaric) |

This table represents typical parameters for an MD simulation and is for illustrative purposes.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling, often utilizing Density Functional Theory (DFT), is a powerful computational tool to elucidate the mechanisms of chemical reactions. This approach can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. For this compound, this type of analysis can predict its reactivity in various chemical transformations.

One area of interest is the nucleophilic substitution at the pyridine (B92270) ring or reactions involving the hydroxymethyl and methoxyethoxy groups. DFT calculations can model the approach of a nucleophile to the pyridine ring, determining the most likely sites of attack and the energy barriers associated with these reaction pathways. Studies on the nucleophilic substitution of pyridine at an unsaturated carbon center have shown that the reaction can proceed through different mechanisms, and the specific pathway is influenced by the nature of the reactants and the solvent. scispace.comresearchgate.netnih.govrsc.org

Transition state analysis is a critical component of reaction pathway modeling. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This provides a quantitative measure of the reaction's feasibility. For example, in a hypothetical nucleophilic aromatic substitution reaction, the transition state would involve the formation of a transient intermediate, and the energy of this state would dictate the reaction rate.

Furthermore, DFT studies on related systems, such as the methoxycarbonylation of styrene (B11656) catalyzed by palladium chloride, provide insights into reactions involving methoxy (B1213986) groups and their transformation into other functional groups. mdpi.com Similarly, research on methanol (B129727) dehydrogenation offers a basis for understanding potential oxidative reactions of the hydroxymethyl group. rsc.orgmdpi.com

Table 2: Illustrative DFT Calculation Results for a Hypothetical Reaction of this compound

| Parameter | Reactant | Transition State | Product |

| Relative Energy (kcal/mol) | 0.0 | +25.3 | -10.1 |

| Key Bond Length (Å) | C-O: 1.42 | C-O: 1.85, C-Nu: 2.10 | C-Nu: 1.45 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

This table provides a hypothetical example of data that would be generated from a DFT study of a reaction involving the title compound. The values are illustrative and based on general principles of reaction modeling.

Development of Quantitative Structure-Reactivity Relationships from Computational Data

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between these descriptors and an experimentally determined reactivity measure.

For a series of analogs of this compound, where the substituents on the pyridine ring are varied, QSRR models could be developed to predict their reactivity in a specific reaction. The computational data used to build these models would include a wide range of descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Table 3: Example of Molecular Descriptors Used in QSRR Models for Pyridine Derivatives

| Descriptor Type | Examples |

| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies |

| Steric | Molecular Weight, Molar Volume, Surface Area, Ovality |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |

| Quantum Chemical | Ionization Potential, Electron Affinity, Hardness, Electronegativity |

This table lists common descriptors that could be calculated for this compound and its analogs in a QSRR study.

Future Research Directions and Emerging Avenues

Innovation in Sustainable Synthetic Routes for (6-(2-Methoxyethoxy)pyridin-3-yl)methanol and its Analogs

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. Future research should focus on creating sustainable routes to this compound and its derivatives. This could involve the use of renewable starting materials and green catalytic systems. For instance, the synthesis of methanol (B129727), a basic chemical building block, is itself a subject of research for more renewable production methods. researchgate.net

Current synthetic approaches to similar pyridinemethanol compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. chemicalbook.com Innovations could include:

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis could offer high selectivity under mild conditions, reducing the environmental impact.

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability while minimizing solvent usage.

Catalytic Hydrogenation: The use of advanced ruthenium complexes for the hydrogenation of ester compounds presents a potential route for synthesis. chemicalbook.com

The exploration of these sustainable synthetic strategies would not only make the production of this compound more economically viable but also align with the principles of green chemistry.

Exploration of Novel Chemical Transformations and Derivatization Strategies

The functional groups present in this compound—the pyridine (B92270) nitrogen, the hydroxyl group, and the aromatic ring—provide multiple sites for chemical modification. Future research should explore novel derivatization strategies to create a library of analogs with diverse properties. nih.gov

Key areas for exploration include:

Reactions at the Hydroxyl Group: Esterification, etherification, and oxidation of the primary alcohol can yield a wide range of derivatives with altered solubility, reactivity, and biological activity.

Modification of the Pyridine Ring: Electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions can introduce new substituents onto the pyridine core, thereby fine-tuning its electronic properties.

N-Oxidation: The formation of the corresponding pyridine N-oxide can significantly alter the compound's properties and reactivity, a strategy that has been shown to improve certain activities in other pyridine derivatives. nih.gov

A systematic study of these transformations will be crucial for developing structure-activity relationships and identifying derivatives with tailored functionalities. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery process. acs.orgeurasianjournals.com For this compound, computational modeling can be employed to:

Predict Physicochemical Properties: Density Functional Theory (DFT) calculations can be used to predict key properties such as electronic structure, molecular geometry, and reactivity descriptors. eurasianjournals.comresearchgate.net This information is vital for understanding the molecule's behavior and for designing new derivatives with desired characteristics. chemrxiv.orgrsc.org

Simulate Interactions: Molecular docking and molecular dynamics simulations can predict how the compound and its derivatives might interact with biological targets or self-assemble to form larger structures. nih.goveurasianjournals.com This is particularly relevant for applications in drug discovery and materials science. nih.gov

Guide Synthesis: Computational models can help in designing more efficient synthetic routes by predicting reaction pathways and identifying potential side products. researchgate.net

The integration of computational modeling with experimental work will be essential for a rational and efficient exploration of the chemical space around this compound. acs.org

Potential Applications in Non-Biological Catalyst Design or Polymer Chemistry

The structural motifs of this compound suggest its potential utility in catalysis and polymer science.

Ligand for Catalysis: The pyridine nitrogen and the ether oxygen atoms can act as coordination sites for metal ions. This makes the compound a potential ligand for the development of novel non-biological catalysts for various organic transformations. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyridine ring.

Monomer for Polymer Synthesis: The hydroxyl group can be used for polymerization reactions, such as polycondensation or as an initiator for ring-opening polymerization. The resulting polymers could possess interesting properties due to the incorporation of the pyridyl and methoxyethoxy moieties, potentially finding applications as specialty polymers, coatings, or drug delivery systems.

Future research in this area would involve synthesizing and characterizing metal complexes and polymers derived from this compound and evaluating their performance in the respective applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (6-(2-Methoxyethoxy)pyridin-3-yl)methanol, and how do reaction conditions (e.g., solvents, catalysts) influence yield?

- Methodology : The synthesis typically involves introducing substituents (e.g., methoxyethoxy groups) onto a pyridine ring. For analogous compounds like fluorinated pyridinylmethanols, fluorination using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) is a validated approach . Optimization of solvent polarity (e.g., DMSO for nucleophilic substitution) and temperature (80–100°C) can enhance reaction efficiency. Post-synthesis, methanol is introduced via reduction or hydroxylation.

- Key Factors :

- Solvent choice (polar aprotic solvents improve nucleophilicity).

- Catalytic systems (e.g., phase-transfer catalysts for biphasic reactions).

- Reaction time (monitored via TLC or HPLC to avoid over-fluorination).

Q. What purification techniques are effective for isolating this compound with >95% purity?

- Methodology : Column chromatography using silica gel with gradients of ethyl acetate/hexane (20–50%) is standard. Recrystallization from methanol or ethanol can further purify crystalline forms. For hygroscopic or thermally sensitive variants, preparative HPLC with C18 columns and acetonitrile/water mobile phases is recommended .

- Validation : Purity assessment via HPLC (UV detection at 254 nm) and ¹H/¹³C NMR to confirm absence of byproducts.

Q. Which spectroscopic methods are most reliable for structural characterization?

- Primary Tools :

- ¹H/¹³C NMR : Assign methoxyethoxy protons (δ 3.3–3.7 ppm) and pyridine ring protons (δ 7.5–8.5 ppm) .

- FTIR : Confirm O-H stretch (~3200 cm⁻¹) and C-O-C ether bonds (~1100 cm⁻¹).

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How does the electron-donating 2-Methoxyethoxy group influence reactivity in nucleophilic substitutions compared to halogenated analogs?

- Mechanistic Insight : The methoxyethoxy group increases electron density on the pyridine ring, reducing susceptibility to nucleophilic attack at the 6-position. In contrast, halogenated analogs (e.g., 6-fluoro derivatives) exhibit higher electrophilicity, favoring SNAr reactions .

- Experimental Design : Compare reaction rates with benzyl bromide in DMF using kinetic studies (monitored via ¹H NMR). Computational modeling (DFT) can map charge distribution differences .

Q. What strategies resolve contradictory stability data under varying storage conditions?

- Contradiction : Some studies report stability at RT , while others note degradation due to oxidation or hydrolysis .

- Resolution :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks, analyzing degradation products via LC-MS.

- Stabilization : Use inert atmospheres (N₂) and antioxidants (e.g., BHT) in storage. For long-term stability, −20°C with desiccants is advised .

Q. How can computational chemistry predict regioselectivity in oxidation reactions?

- Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals to identify sites with highest electron density. For example, oxidation of the methanol group to a carbonyl is favored at the 3-position due to lower activation energy (ΔG‡ ~25 kcal/mol) .

- Validation : Compare predicted outcomes with experimental results using KMnO₄ (acidic vs. basic conditions).

Q. What mitigates byproduct formation during high-temperature methoxylation?

- Byproducts : Common issues include over-alkylation or ether cleavage.

- Optimization :

- Use bulky bases (e.g., KOtBu) to minimize multiple substitutions.

- Lower reaction temperatures (50–60°C) with microwave-assisted synthesis to reduce side reactions.

- In situ IR monitors methoxylation progress to terminate reactions at ~90% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.